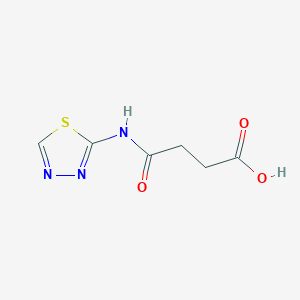
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is a chemical compound with the CAS Number: 26861-97-2 . It has a molecular weight of 201.21 . The IUPAC name for this compound is 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid .
Molecular Structure Analysis
The InChI code for “4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is 1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complexes with Antibacterial and Antifungal Activities :
- 4-Oxo-4-(thiazol-2-ylamino)butanoic acid was used in the synthesis of organotin(IV) carboxylates, showing significant antibacterial, antifungal, antileishminial, cytotoxicity, and protein kinase inhibition activities. These complexes, particularly Complexes 1 and 2, demonstrated antileishmanial activity higher than standard treatments, indicating potential for leishmaniasis treatment (Javed et al., 2015).
In Vitro Antimicrobial Evaluation :
- Derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde and related compounds, were synthesized and screened for their in vitro antibacterial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).
Crystal and Molecular Structure Studies :
- The molecular and crystal structure of derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid were analyzed, contributing to the understanding of their physical and chemical properties, which is essential for their application in various scientific fields (Naveen et al., 2016).
Supramolecular Synthons in Crystals :
- Research on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, helped in understanding supramolecular synthons in crystals. This has implications for designing materials with specific properties (PrakashShet et al., 2018).
Synthesis of α-Acyloxybenzothiazoleamides :
- 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid was used to produce α-benzothiazole acyloxyamides, which could have various applications, particularly in the field of organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
Angiotensin II Receptor Antagonistic Activities :
- Studies on benzimidazole derivatives bearing acidic heterocycles, including those related to 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, showed promising angiotensin II receptor antagonistic activities. This research is significant for the development of new pharmaceutical compounds (Kohara et al., 1996).
Optical Gating of Synthetic Ion Channels :
- The compound was utilized in the development of optical gating for synthetic ion channels, showcasing its application in nanofluidic devices and potentially in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Biological Evaluation of Novel Compounds :
- Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6- dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates were synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities. Some analogues showed significant activity, indicating potential medicinal applications (Anekal & Biradar, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
CAS RN |
26861-97-2 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


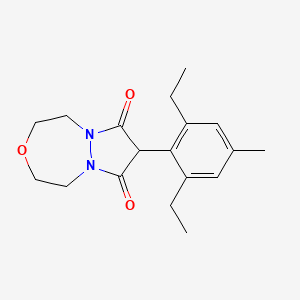
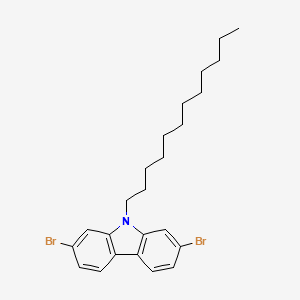
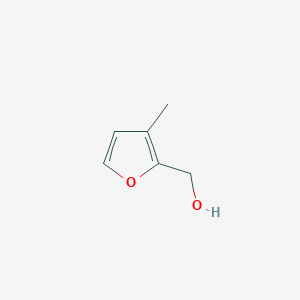




![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
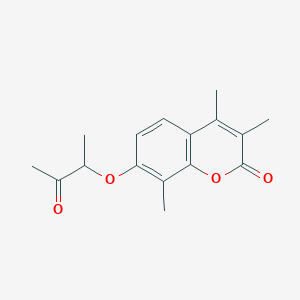
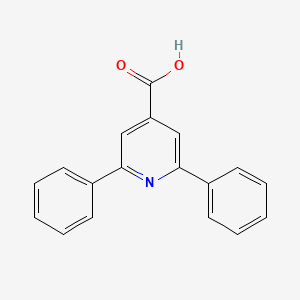
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)